Aldoxycarb

Vue d'ensemble

Description

Aldoxycarb is a chemical compound primarily used as an insecticide and nematicide. It is the sulfone analogue of aldicarb and is known for its effectiveness in controlling sucking and chewing pests. This compound is highly soluble in water and volatile, with a tendency to leach into groundwater. It is not persistent in soil systems but may be stable in aquatic systems under certain conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aldoxycarb can be synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to convert aldicarb into its sulfone analogue, this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain this compound in its desired form.

Analyse Des Réactions Chimiques

Types of Reactions: Aldoxycarb undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other sulfone derivatives.

Reduction: It can be reduced back to aldicarb under specific conditions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various sulfone and sulfoxide derivatives, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Aldoxycarb is characterized by its high solubility in water and volatility, which contributes to its environmental behavior. The compound acts as a cholinesterase inhibitor, specifically targeting acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in neurotoxic effects on various organisms, including mammals and aquatic life .

Chemistry

This compound serves as a model compound in studying sulfone chemistry and reaction mechanisms. Its structural properties allow researchers to investigate the behavior of similar compounds under various conditions.

Biology

In biological research, this compound has been extensively studied for its effects on different biological systems. Its role as an acetylcholinesterase inhibitor makes it a subject of interest in neurobiology, where it helps elucidate mechanisms of toxicity and potential therapeutic applications .

Medicine

The compound's inhibitory effects on cholinesterase enzymes have led to investigations into potential therapeutic uses. While primarily used as an insecticide, understanding its biochemical interactions opens avenues for exploring treatments for conditions related to cholinergic dysfunction .

Agriculture

This compound is utilized in agricultural practices for pest control, particularly against sucking and chewing insects. It is applied in crops such as cotton, potatoes, and sugarbeet. The systemic nature of this compound allows it to be absorbed by plant roots, providing effective pest management while minimizing early-season impacts on beneficial insects .

Environmental Impact and Safety

Despite its effectiveness as a pesticide, this compound poses significant environmental risks due to its toxicity to non-target species and potential groundwater contamination. Studies indicate that while it is not persistent in soil systems, it can remain stable in aquatic environments under certain conditions . The acute toxicity levels raise concerns about human health and ecological safety, necessitating careful management practices during application.

Data Tables

Case Study 1: Environmental Movement

Research has shown that this compound residues do not significantly enter drinking water supplies under typical agricultural conditions. This finding is crucial for assessing the environmental impact of its use in farming practices .

Case Study 2: Toxicity Assessments

A study investigating the effects of this compound on potato tuber yields and root lesion nematodes indicated that while it effectively controls pests, its high acute toxicity necessitates careful application to minimize risks to non-target organisms .

Mécanisme D'action

Aldoxycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system and eventual paralysis of the target pests .

Comparaison Avec Des Composés Similaires

Aldicarb: The parent compound of aldoxycarb, used as an insecticide and nematicide.

Carbaryl: Another carbamate pesticide with a similar mode of action.

Methomyl: A carbamate insecticide with broad-spectrum activity.

Uniqueness: this compound is unique due to its sulfone structure, which imparts different chemical properties compared to other carbamate pesticides. Its high solubility in water and volatility make it particularly effective in certain environmental conditions .

Activité Biologique

Aldoxycarb is a carbamate pesticide derived from aldicarb, primarily used for its insecticidal properties. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, metabolic pathways, and relevant case studies.

This compound functions as a systemic insecticide, primarily affecting the nervous system of pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system and ultimately causing paralysis in insects .

Toxicological Effects

The toxicological profile of this compound indicates that it is acutely toxic to humans and laboratory animals. However, it is not classified as carcinogenic, teratogenic, or mutagenic. The primary symptoms of poisoning include cholinergic symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching. Importantly, these symptoms typically resolve within six hours without long-term health effects .

Table 1: Toxicity Profile of this compound

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | 5-50 mg/kg (oral) |

| Carcinogenic Potential | Not carcinogenic |

| Teratogenic Effects | Not teratogenic |

| Mutagenicity | Not mutagenic |

| Symptoms of Poisoning | Cholinergic symptoms |

Metabolism and Excretion

This compound is rapidly absorbed through the gastrointestinal tract and skin. Metabolic studies show that it is primarily converted into aldicarb sulfoxide and aldicarb sulfone. These metabolites are excreted predominantly in urine within 24 hours post-exposure. For instance, studies have shown that approximately 80% of administered radiolabeled aldicarb is excreted within the first 24 hours .

Table 2: Metabolites of this compound

| Metabolite | Percentage Excreted (%) |

|---|---|

| Aldicarb Sulfoxide | 60% |

| Aldicarb Sulfone | 30% |

| Unchanged this compound | <10% |

Case Studies

- Accidental Poisoning Incidents : In a notable case in Florida, multiple individuals were hospitalized after consuming contaminated watermelons treated with aldicarb. The symptoms observed included gastrointestinal distress and neurological symptoms consistent with cholinergic toxicity. All patients recovered within hours after receiving supportive care .

- Environmental Impact Studies : Research conducted in Wisconsin indicated that residues of aldicarb and its metabolites were detected in groundwater sources. This raised concerns about potential long-term exposure risks to humans and wildlife through drinking water .

- Human Exposure Studies : A study involving human volunteers exposed to various doses of aldicarb via drinking water showed that urinary metabolites were detectable within hours post-exposure. The cumulative recovery of metabolites was significant at higher doses, highlighting the compound's rapid metabolism and excretion profile .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Aldoxycarb in environmental samples?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for detecting this compound and its metabolites. Studies comparing model predictions with field data (e.g., unsaturated zone monitoring) emphasize calibrating these methods against soil pH, organic matter content, and moisture levels to improve accuracy . For instance, Jones et al. (1986) validated GC-MS protocols using spiked soil samples, achieving recovery rates >85% at concentrations as low as 0.1 ppm .

Q. What are the primary environmental degradation pathways of this compound?

this compound degrades via hydrolysis and microbial action, with hydrolysis rates dependent on pH and temperature. In alkaline soils (pH >8), hydrolysis to sulfone metabolites dominates, while microbial degradation prevails in neutral soils. Field studies in citrus orchards demonstrated a half-life of 7–14 days under tropical conditions, with residual efficacy exceeding 60 days in low-rainfall regions . Lab studies using <sup>14</sup>C-labeled this compound confirmed sulfoxide and sulfone as major metabolites .

Q. How is acute toxicity of this compound assessed in non-target organisms?

Acute toxicity is evaluated through standardized LD50 tests. For example, rodent studies report an oral LD50 of 20 mg/kg, indicating high toxicity. Avian toxicity assays (e.g., in chickens) show dose-dependent neurotoxic effects at ≥5 mg/kg, with LC50 values varying by species and exposure duration . Protocols require controlling variables like animal age, feeding status, and metabolic activity to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies between lab-modeled and field-observed this compound persistence be resolved?

Contradictions often arise from oversimplified model parameters. For example, Jones et al. (1986) found that models underestimating soil macropore flow overpredicted this compound leaching by 30–50% . To reconcile data, researchers should:

- Compare soil texture and organic carbon content across studies.

- Incorporate real-time weather data (e.g., rainfall intensity) into degradation models.

- Validate models using site-specific field trials with tracer compounds .

Q. What experimental designs optimize this compound efficacy studies in agroecosystems?

Field trials should control for:

- Application method : Trunk injection vs. soil application (e.g., 14 g/plant trunk injection reduced citrus mite populations by 80% vs. 50% for soil application) .

- Environmental variables : Temperature, irrigation frequency, and predator mite presence (e.g., Phytoseiidae) to assess ecological trade-offs .

- Dose-response gradients : Test 7–14 g/plant doses to identify non-linear efficacy thresholds .

Q. What synthesis pathways reduce hazardous intermediates in this compound production?

The "one-pot" process eliminates methyl isocyanate (MIC) by reacting aldicarb oxime with hydrogen peroxide and formic acid, yielding this compound with 95% purity. This method, patented by Union Carbide, reduces MIC storage risks but requires optimizing Pd catalyst recovery and reaction stoichiometry . Comparative life-cycle assessments (LCAs) of alternative routes (e.g., aqueous-phase reactions) are needed to evaluate scalability and waste generation .

Q. Data Contradiction and Reproducibility

Q. Why do studies report conflicting this compound impacts on non-target arthropods?

Discrepancies stem from differing experimental endpoints. For example, Dimethoate applications reduced Phytoseiidae populations by 40% in Brazilian trials but showed no effect in subtropical regions, likely due to predator species adaptability . To address this:

- Standardize arthropod sampling protocols (e.g., leaf brushing vs. pitfall traps).

- Report co-occurring pesticide use to identify synergistic/antagonistic effects .

Q. Methodological Guidelines

Q. How should researchers document this compound studies for regulatory compliance?

Follow OECD and EPA guidelines for:

- Data transparency : Publish raw LC-MS/MS datasets and calibration curves in supplementary materials.

- Ethical reporting : Disclose funding sources (e.g., agricultural grants) and conflicts of interest per journal requirements .

- Reproducibility : Detail soil preparation (e.g., sieving, sterilization) and statistical methods (e.g., ANOVA with Tukey post-hoc tests) .

Propriétés

Numéro CAS |

1646-88-4 |

|---|---|

Formule moléculaire |

C7H14N2O4S |

Poids moléculaire |

222.26 g/mol |

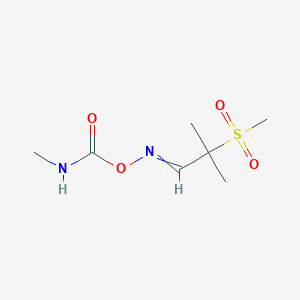

Nom IUPAC |

[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

Clé InChI |

YRRKLBAKDXSTNC-UITAMQMPSA-N |

SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

SMILES isomérique |

CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C |

SMILES canonique |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Apparence |

Solid powder |

melting_point |

141.0 °C |

Key on ui other cas no. |

1646-88-4 |

Description physique |

Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

aldicarb sulfone aldoxycarb Temik sulfone |

Pression de vapeur |

0.00009 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.